3-クロロ-2-(4-メトキシフェニル)ピリジン

説明

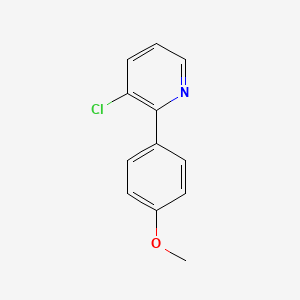

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-chloro-2-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-chloro-2-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分光法および量子化学的研究

この化合物は、分光法および量子化学的研究に使用されてきました . LC/MS-MS、1Hおよび13C-NMR、UV-Vis、元素分析、FT-RamanおよびFT-IRによって合成され、その構造は解明されました . 6-31G(d、p)基底セット計算から、理論計算と最適化された幾何学が得られました .

電子特性解析

この化合物は、電子特性の解析に使用されてきました . NBO解析を使用して、電荷移動と超共役および共役相互作用を分析しました .

振動解析

この化合物の振動解析が実施されました . 分子の計算されたスケールされたデータは、観測されたFT-RamanおよびFT-IR分光データと比較されました .

構造情報

この化合物は、包括的な構造情報を提供するために使用されてきました . この化合物の理論的化学シフトは、GIAO法を使用してクロロホルム中で同じレベルで実行されました .

UV-Visスペクトル解析

この化合物のUV-Vis分析は、クロロホルムおよびエタノール溶媒中、3つの異なる濃度で、240〜440 nmで行われました . UV-Visスペクトル解析の計算は、TD-DFT法を使用して実行されました .

フロンティア分子軌道(FMO)および分子静電ポテンシャル(MEP)測定

この化合物は、フロンティア分子軌道(FMO)および分子静電ポテンシャル(MEP)の測定に使用されてきました . これらの測定は、同じ方法を使用して実行されました .

医薬品および生化学

3-クロロ-2-(4-メトキシベンジルオキシ)ピリジンは、3-CMPとしても知られており、医薬品および生化学において幅広い用途を持つ有機化合物です.

抗マラリア剤

作用機序

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and other organic groups in its mechanism of action.

Mode of Action

In the context of the Suzuki–Miyaura coupling, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, the transfer of organic groups from boron to palladium, might also occur .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .

生化学分析

Dosage Effects in Animal Models

The effects of Pyridine, 3-chloro-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels to avoid any potential toxicity .

Transport and Distribution

Within cells and tissues, Pyridine, 3-chloro-2-(4-methoxyphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function and activity .

Subcellular Localization

The subcellular localization of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its biochemical roles .

生物活性

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential applications in pharmaceuticals, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

Pyridine, 3-chloro-2-(4-methoxyphenyl)- features a pyridine ring substituted with a chlorine atom and a methoxyphenyl group. This specific substitution pattern enhances its reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups contributes to its unique chemical properties, which are vital for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Pyridine, 3-chloro-2-(4-methoxyphenyl)-. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the stabilization of active sites in enzymes related to cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Pyridine derivatives are known for their ability to combat bacterial and viral infections. Notably:

- Antiviral and Antibacterial Properties : Research has shown that compounds containing the pyridine nucleus exhibit significant antiviral and antibacterial activities. For instance, studies have reported that Pyridine, 3-chloro-2-(4-methoxyphenyl)- demonstrates effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activity of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is largely attributed to its ability to interact with biological macromolecules.

- Molecular Docking Studies : Computational studies indicate that this compound can bind effectively within the active sites of target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of Pyridine, 3-chloro-2-(4-methoxyphenyl)-, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Sulfanilamide | Contains a sulfonamide group | Primarily used as an antibiotic |

| Sulfamethoxazole | A widely used antibiotic | Effective in bacterial infections |

| 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide | Contains both sulfonamide and pyridine moieties | Unique due to dual functional groups |

The structural differences among these compounds highlight how the specific substitution pattern in Pyridine, 3-chloro-2-(4-methoxyphenyl)- enhances its reactivity and biological activity compared to simpler analogs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of Pyridine, 3-chloro-2-(4-methoxyphenyl)-:

- Anticancer Studies : In one study, the compound was evaluated against multiple cancer cell lines using MTT assays, demonstrating promising results with IC50 values lower than those of established chemotherapeutics like staurosporine .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of various pyridine derivatives, revealing that Pyridine, 3-chloro-2-(4-methoxyphenyl)- exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWCLIWTMINMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472188 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-02-3 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。